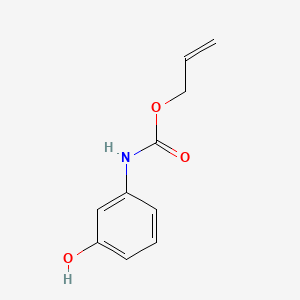
prop-2-enyl N-(3-hydroxyphenyl)carbamate
Übersicht
Beschreibung
Prop-2-enyl N-(3-hydroxyphenyl)carbamate is an organic compound with the molecular formula C10H11NO3 and a molecular weight of 193.2 g/mol . This compound is characterized by the presence of a carbamate group attached to a 3-hydroxyphenyl ring and a prop-2-enyl group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-enyl N-(3-hydroxyphenyl)carbamate typically involves the reaction of 3-hydroxyaniline with prop-2-enyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Prop-2-enyl N-(3-hydroxyphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable leaving group.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted phenyl carbamates.
Wissenschaftliche Forschungsanwendungen
Prop-2-enyl N-(3-hydroxyphenyl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antioxidant and enzyme inhibition properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress.
Wirkmechanismus
The mechanism of action of prop-2-enyl N-(3-hydroxyphenyl)carbamate involves its interaction with molecular targets such as enzymes and free radicals. The compound can act as an antioxidant by scavenging free radicals through hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms. It can also inhibit specific enzymes by binding to their active sites and blocking their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methoxy-4-prop-2-enylphenyl N-(2-methoxy-4-nitrophenyl)carbamate: A compound with similar structural features but different substituents on the phenyl ring.
3-Morpholinopropyl phenyl carbamate: Another carbamate derivative with a different substituent on the nitrogen atom.
Uniqueness
Prop-2-enyl N-(3-hydroxyphenyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl group allows for various chemical modifications, while the carbamate group provides stability and potential biological activity .
Eigenschaften
CAS-Nummer |
73623-17-3 |
|---|---|
Molekularformel |
C10H11NO3 |
Molekulargewicht |
193.2 g/mol |
IUPAC-Name |
prop-2-enyl N-(3-hydroxyphenyl)carbamate |
InChI |
InChI=1S/C10H11NO3/c1-2-6-14-10(13)11-8-4-3-5-9(12)7-8/h2-5,7,12H,1,6H2,(H,11,13) |
InChI-Schlüssel |
ICDBJWGDHSNFJD-UHFFFAOYSA-N |
SMILES |
C=CCOC(=O)NC1=CC(=CC=C1)O |
Kanonische SMILES |
C=CCOC(=O)NC1=CC(=CC=C1)O |
Aussehen |
Solid powder |
Key on ui other cas no. |
73623-17-3 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
m-Hydroxy-allyl ester carbanilic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















